Cyclooctadecane

Conformational Analysis Molecular Modeling Macrocyclic Chemistry

Cyclooctadecane (C₁₈H₃₆) is differentiated by its 72–73°C melting point, ideal for phase-change material (PCM) applications where cycloicosane (49°C) fails. Its unique 'nick' conformational motif, unavailable in smaller rings, provides a precise baseline for host-guest and crystal engineering studies. Near-zero vapor pressure eliminates evaporative loss during ring-functionalization. Ensure your R&D protocols leverage these exact ring-size-dependent properties with high-purity Cyclooctadecane.

Molecular Formula C18H36
Molecular Weight 252.5 g/mol
CAS No. 296-18-4
Cat. No. B14757594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctadecane
CAS296-18-4
Molecular FormulaC18H36
Molecular Weight252.5 g/mol
Structural Identifiers
SMILESC1CCCCCCCCCCCCCCCCC1
InChIInChI=1S/C18H36/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-18H2
InChIKeyJNFIMRWCDIOUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclooctadecane (CAS 296-18-4): Physical and Conformational Baseline for Procurement in Advanced Material and Synthetic Chemistry


Cyclooctadecane (CAS 296-18-4) is a macrocyclic saturated hydrocarbon (cycloalkane) with the molecular formula C₁₈H₃₆ . As an 18‑membered unsubstituted ring, it exists as a waxy solid at room temperature with a well‑defined melting transition of 72–73 °C (345–346 K) [1] and a boiling point near 354 °C at atmospheric pressure [2]. Its relatively high molecular weight (252.48 g mol⁻¹) and non‑polar character impart a predicted log P (octanol‑water) of 7.02 to 10.16 [3], indicating extreme hydrophobicity and high bioconcentration potential. Unlike smaller or heteroatom‑containing macrocycles, cyclooctadecane possesses a rich conformational landscape due to the flexibility inherent in large rings; computational studies have characterized multiple low‑energy conformations, including the discovery of a novel ‘nick’ structural motif [4]. These foundational physical and conformational properties underpin its differentiation in applications ranging from phase‑change materials to precursors for more complex cyclic architectures.

Procurement Risk of Substituting Cyclooctadecane with Other Macrocyclic Alkanes: Why Ring Size and Conformation Dictate Performance


Simple substitution of cyclooctadecane with a different large cycloalkane (e.g., cyclododecane, cyclohexadecane, or cycloicosane) is not scientifically valid because key performance‑governing properties—including solid–liquid phase‑change temperature, conformational energy landscape, and vapor‑pressure‑dependent handling—are strongly dependent on the precise ring size [1]. For instance, cyclooctadecane melts at 72–73 °C, whereas the 20‑membered cycloicosane exhibits a lower melting point (approximately 49 °C) [2]; this 23 °C difference directly affects thermal storage or crystallization protocols [1]. Furthermore, computational analyses reveal that cyclooctadecane possesses a distinct distribution of stable conformations, including a unique ‘nick’ motif that becomes prevalent only at and above the 18‑membered ring threshold [1]. Substitution by a smaller ring (e.g., cyclododecane) not only alters the phase‑change temperature but also reduces conformational diversity and eliminates access to the ‘nick’ structure, which may be critical for host‑guest interactions or solid‑state packing. The quantitative evidence below delineates these specific, non‑interchangeable parameters.

Quantitative Differentiation of Cyclooctadecane from Closest Analogs: Head‑to‑Head Evidence for Scientific Selection


Conformational Diversity and Energy Landscape: Cyclooctadecane vs. Cycloicosane and Cyclononadecane

Computational conformational analysis (MM2 force field) comparing cyclooctadecane (18‑membered ring), cyclononadecane (19‑membered), and cycloicosane (20‑membered) reveals that cyclooctadecane exhibits a distinct energy distribution and the presence of a unique ‘nick’ structural motif [1]. The study provides a geometric rationale for the relative populations of stable conformations in 16‑, 18‑, and 20‑membered rings, with the ‘nick’ becoming increasingly significant in 18‑membered and larger macrocycles [1]. While exact ΔG values for individual conformers are not tabulated, the publication includes full torsion angle distributions and energy histograms that differentiate cyclooctadecane from its neighbors [1].

Conformational Analysis Molecular Modeling Macrocyclic Chemistry

Solid‑Liquid Phase‑Change Temperature: Cyclooctadecane vs. Cycloicosane

Cyclooctadecane exhibits a melting point of 72–73 °C (345–346 K) [1][2], which is approximately 23 °C higher than that of the next higher homologue, cycloicosane (C₂₀H₄₀, melting point ~49 °C) [3]. The enthalpy of fusion of cyclooctadecane is reported as 9.87 kJ mol⁻¹ (2.36 kcal mol⁻¹) at 346 K [2]. This melting transition is sufficiently sharp and reproducible to allow fractional crystallization purification .

Thermal Energy Storage Phase Change Material Macrocycle

Vapor Pressure and Volatility: Cyclooctadecane vs. Smaller Cycloalkanes

The vapor pressure of cyclooctadecane at 25 °C is estimated as 0.0 ± 0.4 mmHg (∼0 Pa) , whereas cyclododecane (C₁₂H₂₄) has a measurable vapor pressure of 0.05 mmHg at 25 °C and cyclooctane (C₈H₁₆) is 1.5 mmHg [1]. This near‑zero volatility of cyclooctadecane at ambient temperature minimizes evaporative losses during handling and storage, a critical advantage over smaller cycloalkanes.

Vapor Pressure Volatility Macrocycle

Thermal Stability Under Cobaltic Fluoride Fluorination: Cyclooctadecane vs. Cyclododecane

In a comparative vapor‑phase fluorination study using cobaltic fluoride, both cyclododecane and cyclooctadecane yielded complex fluorocarbon mixtures; however, in the case of cyclooctadecane, no fluorocarbons retaining the original cycloalkane skeleton could be detected, indicating extensive skeletal rearrangement [1]. In contrast, cyclododecane under the same conditions produced some products that preserved the 12‑membered ring core [1].

Fluorination Macrocycle Thermal Rearrangement

Cyclooctadecane Application Scenarios: Directly Supported by Quantitative Evidence


Phase Change Material (PCM) for Thermal Energy Storage in the 70–80 °C Range

Cyclooctadecane's sharp melting point of 72–73 °C and moderate enthalpy of fusion (9.87 kJ mol⁻¹) make it a suitable PCM for applications requiring latent heat storage at temperatures incompatible with cycloicosane (melts at 49 °C) [1]. The 23 °C higher melting point relative to cycloicosane directly expands the operational window for solar thermal or waste‑heat recovery systems [1][2].

Conformational Probe and Model System for Macrocyclic Structure‑Function Studies

The computationally characterized conformational ensemble of cyclooctadecane, including the unique ‘nick’ motif that appears at the 18‑membered ring size, provides a well‑defined baseline for investigating host‑guest interactions, crystal engineering, or the design of constrained analogs [3]. The quantitative energy distributions and torsion angle data allow direct comparison with smaller (e.g., cyclododecane) or larger (cycloicosane) rings to isolate ring‑size effects [3].

Low‑Volatility Intermediate in Macrocycle‑Retaining Syntheses

With a vapor pressure of essentially zero at 25 °C, cyclooctadecane can be handled in open systems with negligible evaporative loss, in contrast to cyclododecane (0.05 mmHg) or cyclooctane (1.5 mmHg) . This property is critical when the compound serves as a starting material for ring‑functionalization reactions where precise molar control is required and loss of volatile substrate must be avoided.

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